4-Chloro-2,3,5-trimethyl-1-oxidopyridin-1-ium
Overview
Description
4-Chloro-2,3,5-trimethyl-1-oxidopyridin-1-ium is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chlorogenic Acid: A Pharmacological Review
Chlorogenic acid (CGA) is a compound that has garnered attention due to its wide range of biological and pharmacological effects. Although not the same as 4-Chloro-2,3,5-trimethyl-1-oxidopyridin-1-ium, CGA's extensive study provides a model for the potential exploration of other chlorinated compounds in scientific research. CGA has demonstrated a variety of therapeutic roles including antioxidant activity, anti-inflammatory effects, and potential in treating metabolic disorders. Such research highlights the importance of investigating the multifaceted applications of chlorinated compounds in medicine and pharmacology (Naveed et al., 2018).
S-1 in Cancer Treatment
S-1, an oral fluoropyrimidine that contains various compounds including 5-chloro-2,4-dihydroxypyridine, has been developed to improve therapeutic efficacy and tolerability in cancer treatment. This example demonstrates the potential for chlorinated compounds, similar in nature to this compound, to play a significant role in the development of new treatments for serious diseases such as cancer. The successful application of S-1 in clinical trials for colorectal and gastric cancer underlines the importance of continued research into chlorinated compounds (Miyamoto et al., 2014).
Microbial Degradation of Chlorpyrifos
Research into the microbial degradation of chlorpyrifos, a chlorinated pesticide, offers insight into the environmental applications of studying chlorinated compounds. Understanding the mechanisms through which microorganisms break down chlorinated compounds like chlorpyrifos can lead to advancements in bioremediation technologies, providing environmentally friendly solutions for pesticide contamination. This area of research demonstrates the broader environmental significance of studying the degradation and transformation processes of chlorinated compounds (Chishti et al., 2013).
Properties
IUPAC Name |
4-chloro-2,3,5-trimethyl-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5-4-10(11)7(3)6(2)8(5)9/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIVKNYMXKWILN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C(=C1Cl)C)C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381289 | |
Record name | 4-Chloro-2,3,5-trimethyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109371-20-2 | |
Record name | Pyridine, 4-chloro-2,3,5-trimethyl-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109371-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2,3,5-trimethyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.